molecular formula C6H2Br2F2O B14773194 2,6-Dibromo-3,4-difluorophenol

2,6-Dibromo-3,4-difluorophenol

Cat. No.: B14773194
M. Wt: 287.88 g/mol
InChI Key: CKKYYQDQIYNXOY-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluorophenol: is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-difluorophenol typically involves the electrophilic halogenation of phenol with bromine and fluorine sources. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3,4-difluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or water, temperatures ranging from 50-100°C.

    Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -20-25°C.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,6-Dibromo-3,4-difluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It helps in understanding the interactions between halogenated compounds and biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of flame retardants and other protective coatings .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Comparison: 2,6-Dibromo-3,4-difluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, compared to other bromophenols or difluorophenols. The specific arrangement of substituents also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H2Br2F2O

Molecular Weight

287.88 g/mol

IUPAC Name

2,6-dibromo-3,4-difluorophenol

InChI

InChI=1S/C6H2Br2F2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H

InChI Key

CKKYYQDQIYNXOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)F)F

Origin of Product

United States

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